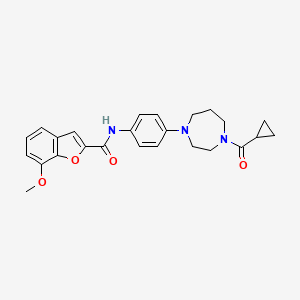
N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-7-methoxybenzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-7-methoxybenzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a type of aromatic compound, and a diazepane ring, which is a type of heterocyclic compound . The cyclopropanecarbonyl group is a carbonyl group attached to a cyclopropane ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be confirmed by spectroanalytical data such as NMR, IR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been studied for their antimicrobial and anticancer activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined by its specific structure. These properties could include its molecular weight, solubility, melting point, boiling point, and other characteristics .Aplicaciones Científicas De Investigación
Antiproliferative Effects on Cancer Cells
Research has focused on the synthesis of conformationally rigid analogs to investigate their antiproliferative activities against various cancer cell lines. For example, the synthesis of phenylpyrazolodiazepin-7-ones has demonstrated competitive antiproliferative activities comparable to sorafenib, a standard reference for melanoma treatment. One compound in particular, within a series of synthesized analogs, has shown potent activities against both the A375P melanoma cell line and the U937 hematopoietic cell line, confirming its role as a potent and selective inhibitor of Raf kinases and a mild inhibitor of PI3Kα (Kim et al., 2011).
Synthesis of Pseudopeptidic Diazepines
The Ugi reaction has been employed to synthesize enantiomerically pure N-cyclohexyl 4-alkyl-2-aryl-5-oxo-(S)-6-(tert-butoxycarbonylamino)-4,5,6,7-tetrahydro-1H-1,4-diazepine-3-carboxamides. These compounds are significant for new drug design, indicating their potential in the creation of novel therapeutic agents (Lecinska et al., 2010).
Novel Homopiperazine Derivatives as Anticancer Agents
Novel 1-benzhydryl-4-(substituted phenylcarboxamide / carbothioamide)-1,4-diazepane derivatives have been designed, synthesized, and evaluated for their anti-cancer activity. Particularly, derivatives containing the carboxamide moiety have shown promising activity, with specific compounds demonstrating significant inhibitory activity against the B-cell leukemic cell line, Reh (Teimoori et al., 2011).
Synthesis of Diazepine-Based Compounds
The synthesis of 4-oxo-1,4,5,6,7,8-hexahydro-1H-pyrazolo[3,4-e]-[1,4]diazepine-7-carbonitriles, carboxamides, and carboxylic acids through intramolecular cyclocondensation has been explored. This work underscores the versatility of these compounds for further pharmacological applications (Kemskii et al., 2014).
Antimicrobial and Antioxidant Applications
Compounds synthesized via cyclopropanation, including ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, have shown excellent antimicrobial and remarkable antioxidant activities. These findings suggest potential applications in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-31-21-5-2-4-18-16-22(32-23(18)21)24(29)26-19-8-10-20(11-9-19)27-12-3-13-28(15-14-27)25(30)17-6-7-17/h2,4-5,8-11,16-17H,3,6-7,12-15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORXFLFJWFXJEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)N4CCCN(CC4)C(=O)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

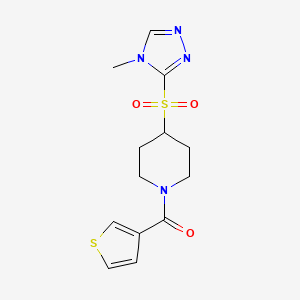
![N-Ethyl-N-[2-oxo-2-[4-(pyridin-3-ylamino)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2796473.png)
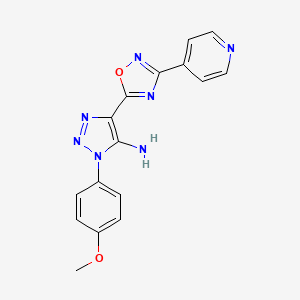
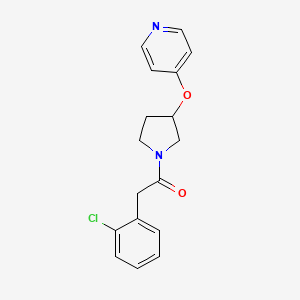
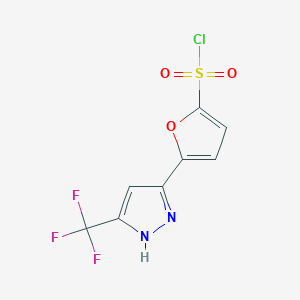
![N-(2-fluorophenyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide](/img/structure/B2796480.png)
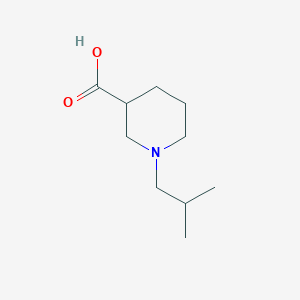
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2796482.png)
![1-(2-chlorobenzyl)-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2796484.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2796487.png)
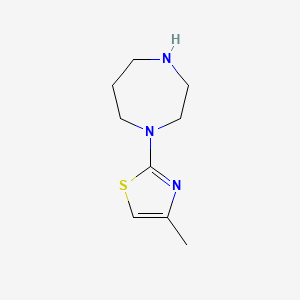
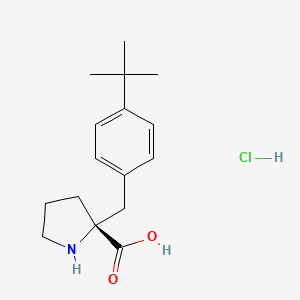
![N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2796491.png)
![7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid](/img/structure/B2796494.png)